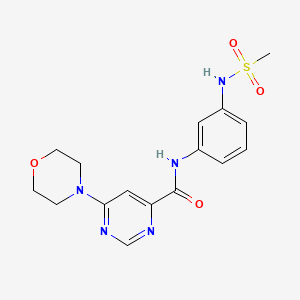
N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known as MSMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Compounds structurally related to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide have been studied for their inhibition of carbonic anhydrase (CA) isoenzymes. Aromatic sulfonamides, including ones with morpholine groups, exhibited nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, demonstrating significant inhibitory activity. These findings suggest potential research applications in the development of CA inhibitors for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).
Tyrosine Kinase Inhibitors
In the field of cancer research, certain analogs of the compound have been explored as tyrosine kinase inhibitors. 4-Anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines, structurally related to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). These compounds, with various structural modifications, have shown significant inhibition of EGFR in cellular assays, highlighting their potential as targeted cancer therapies (Smaill et al., 2001).
Antimicrobial Activity
The antimicrobial properties of compounds containing morpholine and sulfonamide groups have also been investigated. 4-(Phenylsulfonyl) morpholine, a structurally similar compound, has shown antimicrobial activity against standard and multi-resistant strains of various microorganisms. This suggests potential applications in developing new antimicrobial agents, particularly against drug-resistant strains (Oliveira et al., 2015).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles using α-phenylvinylsulfonium salts, including morpholine derivatives, has been reported. These synthetic approaches yield a variety of morpholine-containing compounds, suggesting potential applications in the synthesis of complex organic molecules and medicinal chemistry (Matlock et al., 2015).
Cannabinoid Receptor Ligands
Sulfamoyl benzamides, similar in structure to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, have been identified as novel cannabinoid receptor ligands. Modifications of these structures led to the discovery of potent and selective CB2 agonists, indicating potential research applications in the field of pain management and neurology (Worm et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes unique to fungi, such as benzoate 4‐hydroxylase (cyp53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .
Mode of Action
This interaction could result in the disruption of essential metabolic processes in the target organisms, leading to their growth inhibition or death .
Biochemical Pathways
The compound likely affects the biochemical pathways involving its target enzyme. In the case of CYP53, this enzyme is involved in the metabolism of aromatic compounds in fungi . By inhibiting this enzyme, the compound could disrupt these metabolic pathways, leading to toxic accumulation of intermediates or deprivation of essential end products .
Pharmacokinetics
The optimization of pharmacokinetic properties is often achieved through the targeted introduction of a phenolic moiety to support rapid phase ii clearance, thereby minimizing systemic exposure following inhalation and reducing systemically mediated adverse events .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve disruption of essential metabolic processes in the target organisms, due to the inhibition of the target enzyme . This could lead to growth inhibition or death of the target organisms .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the presence of other compounds or enzymes that could interact with the compound, the pH and temperature of the environment, and the presence of transport proteins that could affect the compound’s distribution . .
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-26(23,24)20-13-4-2-3-12(9-13)19-16(22)14-10-15(18-11-17-14)21-5-7-25-8-6-21/h2-4,9-11,20H,5-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXPYBDKHQRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

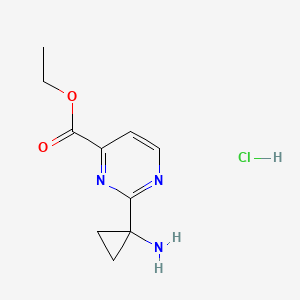
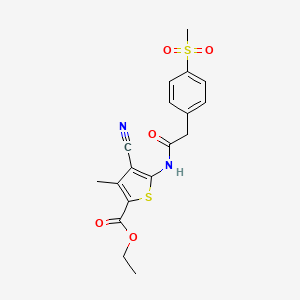
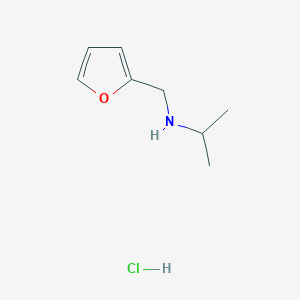

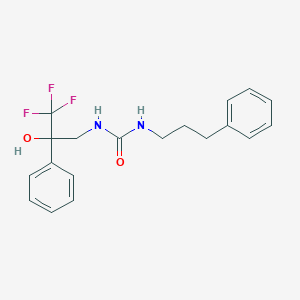
![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
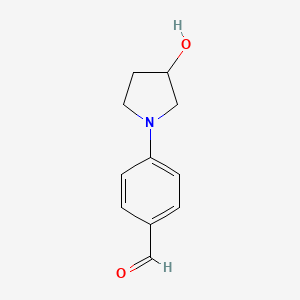
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
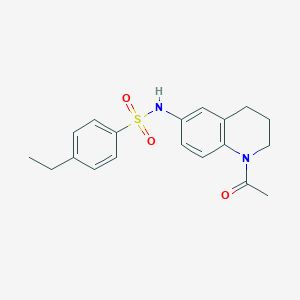
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)
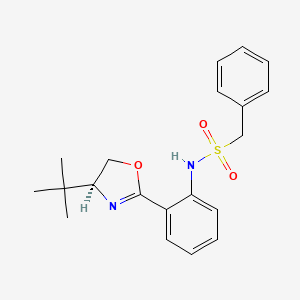
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)